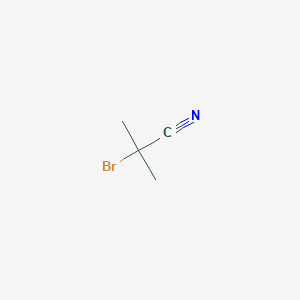

2-Bromo-2-methylpropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSDCTDECRVDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517869 | |

| Record name | 2-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-69-9 | |

| Record name | 2-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-2-methylpropanenitrile

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-Bromo-2-methylpropanenitrile (CAS No. 41658-69-9), a versatile halogenated nitrile intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis, and purification methodologies. A core focus is placed on its chemical reactivity, particularly its behavior as a tertiary electrophile in nucleophilic substitution reactions, which is rationalized through a detailed examination of the SN1 mechanism. Furthermore, this guide explores its practical applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure scientific integrity and practical utility.

Physicochemical & Spectroscopic Profile

This compound, also known by synonyms such as α-bromoisobutyronitrile and 2-bromo-2-cyanopropane, is a colorless to light yellow liquid at room temperature.[1][2][3] Its structure, featuring a quaternary carbon substituted with a bromine atom, two methyl groups, and a nitrile moiety, dictates its unique chemical properties and reactivity.

Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 41658-69-9 | [4][5][6] |

| Molecular Formula | C₄H₆BrN | [5][6] |

| Molecular Weight | 148.00 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| IUPAC Name | This compound | [5] |

| Purity (Typical) | >95% - >98% (GC) | [3] |

| XLogP3 | 1.4 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 (Nitrile) | [6] |

| Rotatable Bond Count | 0 | [6] |

Spectroscopic Signature Analysis

While specific spectra are instrument-dependent, the structural features of this compound give rise to a predictable spectroscopic profile, which is critical for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be remarkably simple, exhibiting a single sharp peak (singlet) in the aliphatic region. This signal corresponds to the six chemically equivalent protons of the two methyl groups. The absence of adjacent protons results in no spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon bonded to the bromine, one for the nitrile carbon (typically in the 115-125 ppm range), and one for the carbon of the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The C-Br stretch would appear in the fingerprint region, typically between 500-600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, resulting in two peaks of almost equal intensity at M and M+2.

Synthesis and Purification

The primary route to this compound involves the α-bromination of its precursor, isobutyronitrile (CAS 78-82-0).[8][9] This transformation targets the tertiary carbon-hydrogen bond, which is activated by the adjacent electron-withdrawing nitrile group and is susceptible to radical substitution.

Representative Synthesis Protocol: Radical Bromination of Isobutyronitrile

This protocol is a representative method based on well-established radical bromination principles, such as those used in educational and industrial settings.[10] The choice of a radical initiator and a non-polar solvent is critical for reaction efficiency and selectivity.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add isobutyronitrile (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Causality: NBS is chosen as the bromine source because it is a crystalline solid that is safer and easier to handle than liquid bromine. It provides a low, steady concentration of Br₂ required for selective radical chain reactions. A non-polar solvent prevents competing ionic side reactions.

-

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq.).

-

Causality: AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals initiate the chain reaction by abstracting a bromine atom from NBS, which then propagates the bromination of the substrate.

-

-

Reaction: Heat the mixture to reflux (for CCl₄, ~77°C) and maintain for 2-4 hours, or until TLC or GC analysis indicates the complete consumption of isobutyronitrile.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

-

Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[11]

Purification by Vacuum Distillation

Given that many organic compounds decompose at high temperatures, vacuum distillation is the preferred method for purifying liquids with boiling points above 150°C at atmospheric pressure.[11]

-

Rationale: By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause thermal degradation. This is crucial for preserving the integrity of the target compound.

-

Procedure: The crude product is placed in a distillation flask with a few boiling chips. The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 0.1-1.0 mmHg). The flask is then gently heated in an oil bath. The temperature of the bath should be set 20-30°C higher than the expected boiling point of the compound at that pressure.[11] The fraction that distills over at a constant temperature is collected as the pure product.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound stems from its nature as a tertiary alkyl halide. This structure sterically hinders the backside attack required for a bimolecular (SN2) reaction. Consequently, its reactivity is dominated by the unimolecular nucleophilic substitution (SN1) mechanism.[1][12]

The SN1 Reaction Mechanism

The SN1 reaction proceeds through a multi-step pathway involving the formation of a carbocation intermediate. This pathway is favored for tertiary substrates because they can form relatively stable tertiary carbocations.[1][13][14]

Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step) The reaction is initiated by the slow, spontaneous dissociation of the carbon-bromine bond. The bromine atom departs with the bonding pair of electrons, forming a bromide ion (Br⁻) and a planar, sp²-hybridized tertiary carbocation intermediate. This step is the slowest in the sequence and therefore dictates the overall reaction rate (the rate-determining step).[13][15] The stability of the tertiary carbocation is enhanced by hyperconjugation and inductive effects from the three attached carbon groups (two methyls and the nitrile carbon).

Step 2: Nucleophilic Attack The highly electrophilic carbocation is then rapidly attacked by a nucleophile. Due to the planar geometry of the carbocation, the nucleophile can attack from either face of the molecule with equal probability.[13][14]

Step 3: Deprotonation (if applicable) If the nucleophile is neutral (e.g., water or an alcohol), a final, rapid deprotonation step occurs to yield the neutral product.

SN1 Mechanistic Pathway

Note: A placeholder image is used for the carbocation intermediate in the DOT script. A real implementation would use a generated image of the planar carbocation structure. Caption: The two-step SN1 mechanism for this compound.

Applications in Medicinal Chemistry & Drug Development

The unique structural motif of this compound makes it a valuable building block for introducing a dimethyl-nitrile group into a larger molecule. This moiety can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Intermediate in Complex Molecule Synthesis

This compound serves as a key intermediate in the production of various specialty chemicals, including pharmaceuticals and agrochemicals.[3] Its ability to readily form a tertiary carbocation allows for the construction of quaternary carbon centers, which are common features in many biologically active molecules. For example, it is a useful building block for the synthesis of hindered anilines.[4]

Analogue in Pharmaceutical Synthesis: Anastrozole

While direct use in a marketed drug is not widely documented, a closely related structural analogue plays a critical role in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used to treat breast cancer.[16] The synthesis of Anastrozole involves a precursor, 2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile), which contains the same dimethylpropanenitrile substructure.[16] This brominated intermediate undergoes a nucleophilic substitution reaction with 1,2,4-triazole to form the final active pharmaceutical ingredient (API). This example authoritatively demonstrates the utility of the bromo-dimethyl-nitrile scaffold in modern drug synthesis, highlighting its role as a robust electrophile for coupling with nitrogen-based nucleophiles.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is harmful or toxic if swallowed, inhaled, or in contact with skin.[5] It is also known to cause serious skin and eye irritation.[5][8]

GHS Hazard Classification

-

Acute Toxicity: Category 4 (Oral, H302) or Category 3 (Toxic, H301+H311+H331)[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, H335)[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Use explosion-proof electrical and lighting equipment.

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge.[8] Avoid breathing vapors or mist.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed and stored in a locked cabinet or area.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. rsc.org [rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 41658-69-9 [chemicalbook.com]

- 5. This compound | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound 95.00% | CAS: 41658-69-9 | AChemBlock [achemblock.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Isobutyronitrile - Wikipedia [en.wikipedia.org]

- 10. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 11. How To [chem.rochester.edu]

- 12. SN1 reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Bromo-2-methylpropanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

2-Bromo-2-methylpropanenitrile, also known as α-bromoisobutyronitrile or 2-bromo-2-cyanopropane, is a halogenated nitrile with significant utility in the synthesis of more complex molecules. A thorough understanding of its fundamental properties is the bedrock of its effective application.

The molecular formula of this compound is C4H6BrN.[1][2] Its calculated molecular weight is approximately 148.00 g/mol .[3] This value is a cornerstone for all stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Weight | 148.00 g/mol | [3] |

| CAS Number | 41658-69-9 | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | ~140-142 °C | [5] |

| Density | ~1.48 g/mL | [5][6] |

| Flash Point | 39 °C | |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, ethers); insoluble in non-polar solvents (e.g., alkanes). | [5] |

This table summarizes the key physical and chemical properties of this compound, providing a quick reference for experimental design.

The presence of both a nitrile group and a tertiary bromide imparts a unique reactivity profile to the molecule. The nitrile group is a versatile functional handle for transformations into amines, carboxylic acids, or other nitrogen-containing heterocycles. The tertiary bromide is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions, although steric hindrance can influence reaction rates and pathways.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a critical aspect for its application, as the purity of the starting material directly impacts the outcome of subsequent reactions. While multiple synthetic routes exist, a common laboratory-scale preparation involves the bromination of isobutyronitrile.

Synthetic Pathway: Radical Bromination

A prevalent method for the synthesis of this compound is the radical bromination of isobutyronitrile using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Caption: Radical bromination of isobutyronitrile to yield this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve isobutyronitrile in a suitable solvent such as carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Initiation and Reaction: Heat the reaction mixture to reflux to initiate the radical reaction. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality in Experimental Choices: The choice of a non-polar solvent like carbon tetrachloride is crucial as it does not interfere with the radical chain reaction. The use of AIBN as an initiator is standard for radical reactions, as it decomposes upon heating to generate radicals at a controlled rate. The aqueous work-up is designed to remove byproducts and unreacted reagents, ensuring a cleaner crude product for distillation.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals.[7][8] Its bifunctional nature allows for the introduction of a gem-dimethylnitrile moiety, a structural motif found in some biologically active compounds.

Role as a Synthetic Building Block

The compound serves as a precursor for the synthesis of hindered amines and other sterically demanding structures.[9] The tertiary carbon center can create molecules with specific three-dimensional conformations, which is often a key factor in designing potent and selective drug candidates.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up avenues for amide bond formation or other functional group interconversions. The bromide can be displaced by various nucleophiles to introduce a wide array of functionalities.

Caption: Key synthetic transformations of this compound.

Potential in Medicinal Chemistry

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

-

Flammable liquid and vapor. [3]

-

Toxic if swallowed, in contact with skin, or if inhaled. [10]

-

Causes skin and serious eye irritation. [3]

-

May cause respiratory irritation. [3]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.[1]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond container and receiving equipment to prevent static discharge.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store locked up.[1]

-

Some suppliers recommend storage at 2-8°C under an inert atmosphere.[12]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.

This self-validating system of rigorous safety protocols is non-negotiable for any researcher working with this compound.

Conclusion

This compound, with a molecular weight of 148.00 g/mol , is a key reagent in organic synthesis with significant potential in the development of novel therapeutics. Its unique structure and reactivity profile enable the construction of complex and sterically hindered molecules. A comprehensive understanding of its properties, coupled with meticulous adherence to safety protocols, is paramount for its successful and responsible application in the laboratory. This guide has provided the foundational knowledge and practical insights necessary for researchers to leverage the full potential of this versatile chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95.00% | CAS: 41658-69-9 | AChemBlock [achemblock.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 41658-69-9 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 41658-69-9 [chemicalbook.com]

- 10. This compound | 41658-69-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 41658-69-9|this compound|BLD Pharm [bldpharm.com]

The Versatile Synthon: A Technical Guide to 2-Bromo-2-methylpropanenitrile and Its Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Synthesis

In the landscape of modern organic chemistry and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Bromo-2-methylpropanenitrile stands out as a versatile and powerful synthon. Its unique structure, featuring a tertiary bromide and a nitrile group on the same quaternary carbon, offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of advanced materials and pharmaceutically relevant compounds. As we delve into the causality behind experimental choices and provide validated protocols, this document will serve as an authoritative resource for professionals seeking to leverage the full potential of this remarkable molecule.

Nomenclature and Identification: A Compound of Many Names

To facilitate clear communication and accurate information retrieval, it is essential to be familiar with the various synonyms and identifiers for this compound. The compound is systematically named according to IUPAC nomenclature, but is also commonly referred to by several other names in commercial and academic literature.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 41658-69-9 | PubChem[1] |

| Synonyms | α-bromoisobutyronitrile | PubChem[1] |

| 2-bromo-2-cyanopropane | PubChem[1] | |

| 2-bromo-2-methylpropionitrile | PubChem[1] | |

| Propanenitrile, 2-bromo-2-methyl- | PubChem[1] | |

| Molecular Formula | C4H6BrN | PubChem[1] |

| Molecular Weight | 148.00 g/mol | PubChem[1] |

| InChIKey | XDSDCTDECRVDTB-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)(C#N)Br | PubChem[1] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound involves the free-radical bromination of isobutyronitrile (2-methylpropanenitrile). This reaction is typically initiated by a radical initiator and utilizes N-Bromosuccinimide (NBS) as the bromine source. The choice of NBS is critical as it provides a low, constant concentration of bromine, which favors the desired substitution reaction over competing pathways.

Experimental Protocol: Synthesis via Radical Bromination

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

Isobutyronitrile

-

N-Bromosuccinimide (NBS), recrystallized

-

2,2'-Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide

-

Carbon tetrachloride (CCl4) or other suitable anhydrous solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

To a dry round-bottom flask, add isobutyronitrile and anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of AIBN (e.g., 0.02 equivalents).

-

Equip the flask with a reflux condenser and gently reflux the mixture with stirring. The reaction can be initiated by heat or a UV lamp.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Mechanism of Radical Bromination

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[2] The process can be broken down into three key stages: initiation, propagation, and termination.

References

Navigating the Synthesis Landscape: A Senior Scientist's Guide to 2-Bromo-2-methylpropanenitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Effective Handling of a Key Synthetic Building Block.

Introduction: The Utility and Latent Hazards of 2-Bromo-2-methylpropanenitrile

This compound, also known as 2-bromo-2-cyanopropane, is a versatile building block in organic synthesis, frequently employed in the creation of complex molecules destined for pharmaceutical development and materials science.[1][2] Its utility lies in the reactive nexus of a tertiary alkyl bromide and a nitrile group, allowing for a diverse range of chemical transformations. However, this reactivity profile also underpins its significant physiological hazards. This guide, designed for the discerning researcher, moves beyond a mere recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the risks involved and to establish a framework for its safe manipulation in a laboratory setting, ensuring both scientific integrity and personal safety.

Section 1: The Physicochemical and Toxicological Profile

A foundational understanding of a compound's intrinsic properties is the bedrock of a robust safety assessment. The causality behind its hazardous nature is directly linked to its chemical structure and reactivity.

Core Identity and Physicochemical Properties

This compound is a colorless to light yellow liquid.[3][4] Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source |

| CAS Number | 41658-69-9 | [5] |

| Molecular Formula | C4H6BrN | [5][6] |

| Molecular Weight | 148.00 g/mol | [5][7] |

| Appearance | Colorless to Light yellow clear liquid | [3][4] |

| Purity | Typically >97-98% (GC) | [3][7] |

| Topological Polar Surface Area | 23.8 Ų | [5] |

| Complexity | 87 | [6] |

These properties, particularly its liquid state at room temperature and organic nature, inform its potential for vapor generation and skin absorption, which are key exposure routes.

GHS Hazard Classification: A Multi-faceted Threat

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers. This compound is classified with significant acute and chronic hazards.

-

Flammable Liquid and Vapor (H226) : This classification indicates a significant fire risk under laboratory conditions.[3][5]

-

Toxic if Swallowed, in Contact with Skin, or if Inhaled (H301 + H311 + H331) : This highlights its high acute toxicity via all major routes of exposure.[3]

-

Causes Skin Irritation (H315) and Serious Eye Irritation (H319) : Direct contact can lead to significant local tissue damage.[5][8]

-

May Cause Respiratory Irritation (H335) : Inhalation of vapors can irritate the respiratory tract.[5][8]

The combination of flammability and high toxicity demands a multi-layered approach to control measures, which will be detailed in subsequent sections.

Section 2: The Logic of Containment and Control

The core principle of safe handling is to minimize exposure. For a substance as hazardous as this compound, this involves a hierarchy of controls, from engineering solutions to personal protective equipment (PPE). The following diagram illustrates the logical flow for establishing a safe work environment.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls: The First Line of Defense

Given its high toxicity via inhalation, all manipulations of this compound must be conducted within a certified chemical fume hood.[3][9] This is non-negotiable. The fume hood provides critical vapor containment, protecting the researcher from inhaling toxic fumes. For larger scale operations or when handling for extended periods, the use of a glovebox may be warranted to provide an even higher level of containment.

Administrative Controls: Standardizing Safety

Standard Operating Procedures (SOPs) are crucial for ensuring that all personnel handle the material consistently and safely. Key elements of an SOP for this compound include:

-

Designated Work Area : Clearly demarcate the area within the fume hood where the material will be handled.

-

Waste Management : Define separate, clearly labeled waste streams for solid and liquid waste contaminated with the substance.

-

Access Restriction : Limit access to the designated area to trained personnel only.

-

Hygiene Practices : Prohibit eating, drinking, or smoking in the laboratory.[8] Hands must be washed thoroughly after handling, even if gloves were worn.[3][9]

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final layer of protection and should never be used as a substitute for robust engineering and administrative controls.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[3] A face shield should also be worn to protect against splashes.[9]

-

Skin Protection : A flame-retardant lab coat and appropriate gloves are required.[9] Given the compound's ability to be absorbed through the skin, glove selection is critical. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart. Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands.[9]

-

Respiratory Protection : If there is any risk of exposure outside of a functioning fume hood, a respirator with an appropriate cartridge (e.g., organic vapor) must be used.[9]

Section 3: Protocols for Safe Handling and Emergency Response

Theoretical knowledge must be translated into practical, step-by-step procedures.

Step-by-Step Handling Protocol

-

Preparation : Don all required PPE. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the hood.

-

Dispensing : Ground and bond the container and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[3][8] Use only non-sparking tools.[3]

-

Reaction Setup : Keep the container tightly closed when not in use.[3] If heating is required, use explosion-proof equipment and a heating mantle rather than an open flame.[10][11]

-

Post-Handling : Decontaminate all surfaces and equipment. Dispose of contaminated materials in the designated hazardous waste containers.[3] Remove PPE carefully to avoid self-contamination.

Emergency Procedures: A Validating System of Response

A well-rehearsed emergency plan is a self-validating system of trustworthiness in any lab.

Caption: Logical workflow for responding to emergencies.

First Aid Measures:

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

-

If on Skin (or hair) : Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[3][11] Immediately call a POISON CENTER or doctor.[3]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting.[9][10] Immediately call a POISON CENTER or doctor.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam.[3][10] For larger fires, water spray can be used to cool containers.[9][10]

-

Hazards : Vapors are flammable and may form explosive mixtures with air.[11] Thermal decomposition can produce toxic carbon oxides and hydrogen bromide gas.[9][11]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Section 4: Storage and Stability

Proper storage is essential to maintain the integrity of the reagent and prevent hazardous situations.

-

Conditions for Safe Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][8][10] The container must be kept tightly closed.[3]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[11]

-

Stability : The material is stable under recommended storage conditions.[11] However, it is prudent to monitor for discoloration or other signs of degradation over time.

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its potential for harm. A cavalier approach to its handling is an invitation to disaster. By integrating a deep understanding of its chemical properties with rigorous adherence to a hierarchy of safety controls—from certified fume hoods to meticulous personal hygiene—researchers can mitigate the risks effectively. The protocols and workflows outlined in this guide are designed to create a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal well-being.

References

- 1. This compound | 41658-69-9 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 41658-69-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound 95.00% | CAS: 41658-69-9 | AChemBlock [achemblock.com]

- 5. This compound | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. guidechem.com [guidechem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. fishersci.com [fishersci.com]

physical and chemical properties of 2-Bromo-2-methylpropanenitrile

An In-depth Technical Guide to 2-Bromo-2-methylpropanenitrile: Properties, Reactivity, and Applications

Introduction

This compound, also known as α-bromoisobutyronitrile, is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, featuring a tertiary bromide and a nitrile group on the same quaternary carbon, provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its physical properties, spectroscopic signature, chemical reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and materials science.

Core Molecular & Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification.

Chemical Identity

Physicochemical Data

The physical characteristics of this compound dictate its handling, storage, and reaction conditions. It is a liquid at room temperature, which simplifies its measurement and addition to reaction mixtures.[1][3][8]

| Property | Value | Source(s) |

| Molecular Weight | ~148.00 g/mol | [2][3][6][7][8] |

| Appearance | Colorless to light yellow clear liquid | [1][3][5] |

| Boiling Point | 140-142 °C | [3][5] |

| Melting Point | Approx. -60 °C | [5] |

| Density | ~1.39 - 1.48 g/cm³ | [3][5] |

| Flash Point | 39 °C | [3] |

| Refractive Index | ~1.438 | [5] |

Solubility Profile

The solubility of this compound is consistent with its structure. It is soluble in common polar organic solvents such as alcohols and ethers, which is advantageous for a wide range of reaction media.[5] Conversely, it is insoluble in non-polar solvents like alkanes.[5]

Structural Analysis & Reactivity Implications

The molecule's reactivity is dictated by its two key functional groups attached to a quaternary carbon. This unique arrangement is the source of its synthetic utility.

Caption: Relationship between structure and primary reactive sites.

-

Tertiary Bromide: The bromine atom is an excellent leaving group. Its position on a tertiary carbon sterically hinders Sₙ2 reactions but strongly promotes Sₙ1-type reactions via a stabilized tertiary carbocation intermediate.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo addition reactions with organometallic reagents. Its strong electron-withdrawing nature also influences the stability of the adjacent carbocation.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While raw spectra should be consulted, the expected signatures are as follows:

| Technique | Expected Signature |

| ¹H NMR | A single peak (singlet) in the aliphatic region, integrating to 6 protons, corresponding to the two equivalent methyl groups. |

| ¹³C NMR | Three distinct signals are expected: one for the quaternary carbon, one for the methyl carbons, and one for the nitrile carbon. |

| IR Spectroscopy | A sharp, characteristic absorption band around 2230-2250 cm⁻¹ for the C≡N stretch. C-H stretching and bending frequencies will also be present. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion). |

Authoritative spectral data can be sourced from databases such as PubChem and ChemicalBook for comparison.[2][9]

Chemical Reactivity & Synthesis

Stability and Storage

This compound is stable at room temperature but should be handled with care.[5] It is sensitive to air and may react under high temperatures or upon exposure to light or strong reducing agents.[3][5] For long-term storage, it is recommended to keep it in a cool, dark place (<15°C) under an inert atmosphere.[3]

Typical Synthesis Route

A common laboratory-scale synthesis involves the bromination of isobutyronitrile. The workflow requires careful control of reaction conditions to achieve high purity.

Caption: A typical workflow for the synthesis of this compound.

Key Reactions: Nucleophilic Substitution

The compound is an excellent substrate for nucleophilic substitution, primarily proceeding through an Sₙ1 mechanism. This reactivity makes it a valuable tool for introducing the 2-cyano-2-propyl group into a target molecule.

Experimental Protocol: Nucleophilic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Base: Add a non-nucleophilic base (1.1 - 1.5 eq), such as diisopropylethylamine (DIPEA), to the solution and stir.

-

Reagent Addition: Slowly add this compound (1.05 eq) to the stirred solution at room temperature. Causality: A slight excess ensures the complete consumption of the more valuable amine substrate.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

-

Workup: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or distillation to yield the desired substituted product.

Applications in Research and Development

The unique bifunctionality of this compound makes it a key intermediate in several fields.

-

Pharmaceutical Synthesis: It is widely used in the synthesis of complex heterocyclic compounds and as a building block for Active Pharmaceutical Ingredients (APIs).[10] Its ability to participate in nucleophilic substitution and cyanation reactions is highly valued in drug discovery.[10]

-

Polymer Chemistry: The compound can be used to modify polymer chains, introducing functional nitrile groups that can be further transformed to alter the polymer's properties.[10]

-

Agrochemicals and Specialty Chemicals: It serves as a precursor in the manufacturing of various pesticides, dyes, and rubber processing aids.[5]

Safety & Hazard Profile

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3][11]

GHS Hazard Classification

| Pictogram(s) | GHS Code | Hazard Statement | Source(s) |

| 🔥 | H226 | Flammable liquid and vapor | [2][3][4][6] |

| 💀 | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [3][4] |

| ❗ | H315 | Causes skin irritation | [2][3][6] |

| ❗ | H319 | Causes serious eye irritation | [2][3][6] |

| ❗ | H335 | May cause respiratory irritation | [2][6] |

Handling and First Aid

-

Handling: Use only non-sparking tools and take precautionary measures against static discharge.[3][11] Keep away from heat, sparks, and open flames.[3][11] Avoid breathing vapors and ensure all work is conducted in a chemical fume hood.[3][11]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][4]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[3][4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in the distinct and complementary reactivity of its tertiary bromide and nitrile functionalities. A comprehensive understanding of its physical properties, reactivity, and stringent safety requirements is essential for leveraging its synthetic potential effectively and safely. Its established role in the synthesis of pharmaceuticals and specialty chemicals underscores its continued importance in both academic research and industrial applications.

References

- 1. This compound 95.00% | CAS: 41658-69-9 | AChemBlock [achemblock.com]

- 2. This compound | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 41658-69-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | 41658-69-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | CAS#:41658-69-9 | Chemsrc [chemsrc.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound(41658-69-9) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of 2-Bromo-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-Bromo-2-methylpropanenitrile (CAS No. 41658-69-9). It traces the origins of its synthesis from the foundational principles of α-halogenation of nitriles and explores the key methodologies that have defined its preparation. This document details the chemical properties, reaction mechanisms, and evolving applications of this versatile building block, from its initial role in academic research to its current significance in pharmaceutical and polymer chemistry. Detailed experimental protocols, safety considerations, and a historical perspective on related chemical transformations are provided to offer a complete technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Landscape Before this compound

The emergence of this compound, also known by synonyms such as α-bromoisobutyronitrile and 2-bromo-2-cyanopropane, is best understood within the broader context of early 20th-century organic chemistry.[1] The synthesis of α-halonitriles was a significant area of research, as these compounds provided a valuable entry point for the introduction of both a nitrile group and a reactive halogen atom into a molecular scaffold. Several key named reactions laid the groundwork for the eventual synthesis of this specific molecule.

Historical reactions such as the von Braun reaction , first described in 1900, which detailed the reaction of tertiary amines with cyanogen bromide to yield an alkyl bromide and a disubstituted cyanamide, highlighted the reactivity of bromine- and cyano-containing compounds.[2] Similarly, the Sandmeyer reaction , discovered in 1884, provided a method to synthesize aryl halides and nitriles from aryl diazonium salts using copper salts, demonstrating a reliable method for introducing these functional groups onto aromatic rings.[3] For aliphatic systems, the Hell-Volhard-Zelinsky reaction was a critical development for the α-halogenation of carboxylic acids, a conceptually related transformation to the α-halogenation of nitriles.

These foundational reactions established the chemical principles and synthetic strategies that would eventually be adapted for the specific challenge of synthesizing α-bromonitriles. The quest for selective and efficient methods to introduce a bromine atom at the α-position of a nitrile was a logical progression in the field of synthetic organic chemistry.

The Discovery and First Synthesis of this compound

While the exact first synthesis of this compound is not definitively documented in a single "discovery" paper, a significant early report on its preparation can be found in a 1952 publication by P. Bruylants and R. Merckx. Their work on the reaction of N-bromosuccinimide (NBS) with aliphatic nitriles provided a direct and efficient method for the synthesis of α-bromonitriles, including α-bromoisobutyronitrile (this compound).[2]

The key innovation in their approach was the use of NBS, a reagent that had been gaining prominence for its ability to act as a source of bromine radicals, particularly in allylic and benzylic brominations (the Wohl-Ziegler reaction). Bruylants and Merckx extended this reactivity to the α-position of nitriles. They demonstrated that isobutyronitrile could be effectively brominated at the tertiary carbon, yielding α-bromoisobutyronitrile in good yield.[2] This method was a significant improvement over previous, less direct methods for preparing α-halonitriles.

The reaction is a free-radical chain reaction, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the α-position of the isobutyronitrile. The resulting nitrile radical then reacts with another molecule of NBS to form the desired this compound and a succinimidyl radical, which continues the chain.

Chemical Properties and Characterization

This compound is a colorless to light yellow liquid with a molecular formula of C₄H₆BrN and a molecular weight of 148.00 g/mol .[1][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41658-69-9 | [1] |

| Molecular Formula | C₄H₆BrN | [1] |

| Molecular Weight | 148.00 g/mol | [1] |

| Boiling Point | 140 °C (estimated) | [5] |

| Density | 1.4796 g/cm³ (estimated) | [5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility | Miscible with common organic solvents | N/A |

Synthesis Methodologies: A Technical Deep Dive

The primary and most historically significant method for the synthesis of this compound is the radical bromination of isobutyronitrile.

Radical Bromination of Isobutyronitrile

This method, as established by the early work of Bruylants and Merckx, remains a cornerstone for the preparation of this compound.[2] The reaction proceeds via a free-radical chain mechanism.

Reaction Scheme:

References

A Comprehensive Technical Guide to the Solubility of 2-Bromo-2-methylpropanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-2-methylpropanenitrile, a key intermediate in pharmaceutical and agrochemical synthesis, presents a solubility profile crucial for its application in organic reactions, purification processes, and formulation development.[1] This guide provides an in-depth analysis of the solubility of this compound in various organic solvents. We delve into the thermodynamic principles governing its solubility, offer a qualitative overview based on its physicochemical properties, and provide detailed, field-proven experimental protocols for the quantitative determination of its solubility. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work, ensuring predictable and reproducible outcomes.

Theoretical Framework: The Thermodynamics of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium phenomenon, governed by the change in Gibbs free energy (ΔG) of the system. The process of dissolution involves the disruption of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions.

The overall Gibbs free energy change can be expressed as:

ΔGsolution = ΔHsolution - TΔSsolution

Where:

-

ΔHsolution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.

-

T is the absolute temperature.

-

ΔSsolution is the entropy of solution, which is the change in disorder of the system upon mixing.

A negative ΔG indicates a spontaneous dissolution process. The adage "like dissolves like" is a practical application of these thermodynamic principles, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

This compound possesses both a polar nitrile group (-C≡N) and a less polar alkyl halide structure. This duality influences its interaction with different types of organic solvents. The nitrile group can participate in dipole-dipole interactions, while the alkyl portion engages in weaker van der Waals forces.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN | [3][4][5] |

| Molecular Weight | 148.00 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [3][6][7][8] |

| Boiling Point | ~140-142 °C | [3] |

| Density | ~1.48 g/mL | [3] |

| Structure |

The presence of the electronegative bromine atom and the nitrile group induces a significant dipole moment in the molecule, rendering it polar. This polarity is a key determinant of its solubility in organic solvents.

Qualitative Solubility Profile

Based on its molecular structure and general principles of solubility for alkyl halides and nitriles, a qualitative solubility profile for this compound can be predicted. It is expected to be soluble in polar organic solvents and less soluble in non-polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of dipole-dipole interactions and weak hydrogen bonding with the nitrile group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane | Soluble | Strong dipole-dipole interactions with the polar nitrile and bromo groups. |

| Non-Polar Aromatic | Toluene | Moderately Soluble | London dispersion forces with the alkyl portion and some induced dipole interactions. |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the stronger dipole-dipole interactions between solute molecules.[3] |

This qualitative assessment serves as a valuable starting point for solvent selection in synthesis and purification processes. However, for precise applications, quantitative determination is essential.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the quantitative determination of the solubility of this compound.

The Shake-Flask Method for Equilibrium Solubility

This is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]

An excess amount of the solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated supernatant is then determined analytically.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation: To a series of glass vials, add a precisely measured volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved liquid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow for phase separation. Carefully withdraw a known volume of the supernatant using a calibrated pipette, avoiding any of the undissolved solute.

-

Filtration: Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved droplets.

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Analytical Quantification Methods

Accurate quantification of this compound in the saturated solvent is critical for reliable solubility data. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

Caption: Workflow for developing an HPLC quantification method.

Illustrative HPLC Parameters (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water; B: Acetonitrile. Gradient elution may be required.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength determined by UV scan (likely in the low UV range due to the nitrile group).

-

Column Temperature: 30 °C

GC is also a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Illustrative GC Parameters (to be optimized):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Practical Implications in Research and Development

A thorough understanding of the solubility of this compound is paramount for:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is essential for developing effective crystallization procedures to purify the final product.

-

Formulation Development: In the context of agrochemical or pharmaceutical formulation, solubility in various co-solvents and excipients is a critical parameter for creating stable and bioavailable products.

-

Safety and Handling: Understanding solubility is important for cleaning and waste disposal procedures.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this guide provides a comprehensive framework for its theoretical understanding and practical determination. By leveraging the principles of thermodynamics and employing robust experimental methodologies such as the shake-flask method coupled with reliable analytical techniques like HPLC or GC, researchers can accurately determine the solubility of this important chemical intermediate. This knowledge is indispensable for the efficient and effective use of this compound in various scientific and industrial applications.

References

- 1. Methyl 2-bromo-2-methylpropionate | SIELC Technologies [sielc.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromo-2-methylpropane 98 507-19-7 [sigmaaldrich.com]

- 5. This compound | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound | 41658-69-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. physchemres.org [physchemres.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

stability and storage conditions for 2-Bromo-2-methylpropanenitrile

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Versatile but Sensitive Reagent

This compound, also known as α-bromoisobutyronitrile, is a valuable reagent in organic synthesis, prized for its role as a tertiary alkyl halide building block. Its structure, featuring a quaternary carbon substituted with both a bromine atom and a nitrile group, makes it an excellent precursor for introducing the dimethylnitrile moiety into complex molecules. However, the very electronic features that grant this compound its synthetic utility also render it susceptible to degradation. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven storage and handling protocols designed to preserve its integrity and ensure experimental success.

Section 1: Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling. As a flammable and toxic liquid, all operations should be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41658-69-9 | [4][5] |

| Molecular Formula | C₄H₆BrN | [5][6] |

| Molecular Weight | 148.00 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Synonyms | 2-Bromo-2-methylpropionitrile, 2-Bromo-2-cyanopropane, α-bromoisobutyronitrile | [5] |

| Purity (Typical) | >95.0% | [4] |

Section 2: The Nexus of Reactivity and Instability: Potential Degradation Pathways

The stability of this compound is intrinsically linked to its reactivity. The tertiary carbon atom is highly electrophilic, making it an excellent substrate for nucleophilic substitution. This reactivity, however, also opens several avenues for degradation, primarily through hydrolysis and elimination reactions.

Causality of Instability:

-

Good Leaving Group: The bromide ion (Br⁻) is a stable, effective leaving group.

-

Stable Carbocation Intermediate: The departure of the bromide ion results in the formation of a tertiary carbocation, which is stabilized by hyperconjugation from the three adjacent methyl groups. This makes Sₙ1-type reactions particularly facile.[7][8]

-

Moisture Sensitivity (Hydrolysis): As a tertiary alkyl halide, this compound is susceptible to hydrolysis, especially in the presence of water or other protic nucleophiles.[9] This Sₙ1 reaction proceeds via the stable tertiary carbocation, ultimately forming 2-hydroxy-2-methylpropanenitrile.[10][11][12][13]

-

Base Sensitivity (Elimination): In the presence of strong bases, an E2 elimination pathway can compete with substitution, leading to the formation of 2-methylprop-1-enenitrile and hydrogen bromide. Even weak bases can promote elimination, particularly at elevated temperatures.

-

Thermal and Photolytic Stress: Like many alkyl bromides, the C-Br bond can be cleaved under thermal or photolytic (UV light) stress.[3][14] This can initiate radical pathways or accelerate the ionic degradation processes described above. Long-term thermal studies on similar compounds show that decomposition can occur at temperatures significantly below the onset decomposition temperature measured by rapid scans.[15]

Caption: Key degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a strict storage and handling protocol is paramount. The primary goals are to minimize exposure to moisture, light, heat, and chemical incompatibilities.

Upon Receipt:

-

Inspect: Visually inspect the container for any signs of damage or leakage. The liquid should be colorless to pale yellow. A significant darkening may indicate decomposition.

-

Inert Atmosphere: For long-term storage or high-purity applications, transfer the material under an inert atmosphere (e.g., argon or nitrogen) into a clean, dry, amber glass bottle with a PTFE-lined cap. This displaces moisture and oxygen.

Storage Conditions:

The consensus from safety data and best practices for related compounds points to the following conditions:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential decomposition reactions (Sₙ1, E2, radical).[7] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces moisture to prevent hydrolysis and oxygen to prevent oxidative side reactions. |

| Container | Tightly-sealed, Amber Glass Bottle | Prevents ingress of atmospheric moisture and protects from UV light, which can initiate photolytic decomposition.[3] |

| Location | Well-ventilated, Flammables Cabinet | Ensures safety in case of vapor leakage and isolates from incompatible materials. |

Handling:

-

Inert Technique: When dispensing, use a syringe or cannula under a positive pressure of inert gas. Never leave the container open to the atmosphere.

-

Avoid Contamination: Use only clean, dry syringes and needles. Never return unused material to the original bottle.

-

Temperature Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and into the product.

Section 4: Assessing and Monitoring Stability: A Practical Workflow

For applications sensitive to purity, such as in drug development, it is crucial to periodically assess the stability of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, as it can separate the parent compound from volatile impurities and degradation products.[16]

Experimental Protocol: GC-MS Purity Assay

This protocol provides a general framework. Specific parameters should be optimized for the available instrumentation.

-

Sample Preparation: a. Under an inert atmosphere, prepare a stock solution of this compound at ~1 mg/mL in a dry, inert solvent (e.g., anhydrous Dichloromethane or Acetonitrile). b. Perform a serial dilution to create a working sample at a concentration suitable for your instrument's detector, typically in the low µg/mL range.

-

GC-MS Instrumentation and Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 200°C.

-

Hold: Hold at 200°C for 2 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-200.

-

-

Data Analysis: a. Integrate the peak corresponding to this compound. b. Integrate all other impurity peaks. c. Calculate purity as the percent area of the main peak relative to the total area of all peaks. d. Use the mass spectra to tentatively identify any significant degradation products (e.g., look for the molecular ion of the hydrolysis product).

Caption: Workflow for GC-MS stability assessment.

Section 5: Incompatible Materials and Conditions

To prevent rapid decomposition and potentially hazardous reactions, avoid contact with the following:

-

Strong Bases (e.g., Hydroxides, Alkoxides): These will induce rapid E2 elimination, releasing HBr gas.

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Water/Moisture: Causes hydrolysis, reducing the purity of the reagent.[9]

-

Reactive Nucleophiles (e.g., Amines, Thiols): Will readily undergo Sₙ2 or Sₙ1 reactions, consuming the starting material.

-

Heat, Sparks, and Open Flames: The compound is flammable and can decompose at elevated temperatures.[1]

-

Direct Sunlight/UV Light: Can provide the energy for photolytic C-Br bond cleavage.[3]

By adhering to these principles of careful storage, handling, and monitoring, researchers can ensure the long-term viability and performance of this compound in their synthetic endeavors.

References

- 1. This compound | 41658-69-9 | Benchchem [benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 95.00% | CAS: 41658-69-9 | AChemBlock [achemblock.com]

- 5. This compound | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C4H6BrN) [pubchemlite.lcsb.uni.lu]

- 7. edu.rsc.org [edu.rsc.org]

- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sarthaks.com [sarthaks.com]

- 11. Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com [chegg.com]

- 12. Hydrolysis of 2 bromo 2 methylpropane (tert butyl bromide) yields 2 methy.. [askfilo.com]

- 13. Write the mechanism involved in the conversion of 2-bromo-2-methylpropane.. [askfilo.com]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. emerypharma.com [emerypharma.com]

Unlocking the Synthetic Potential of 2-Bromo-2-methylpropanenitrile: A Guide for Advanced Research

Abstract

2-Bromo-2-methylpropanenitrile, a seemingly simple tertiary alkyl halide, holds significant untapped potential for innovation in polymer science, medicinal chemistry, and materials science. While its role as a robust initiator for Atom Transfer Radical Polymerization (ATRP) is well-established, its broader synthetic utility remains underexplored. This guide moves beyond the known applications to illuminate promising, forward-thinking research avenues. We will delve into the nuanced reactivity of this molecule, proposing novel applications in drug discovery as a scaffold for introducing the metabolically resilient gem-dimethyl motif, and in the synthesis of advanced functional materials. This document serves as a technical roadmap for researchers, providing not only the theoretical framework but also actionable experimental protocols to pioneer the next wave of discovery with this versatile chemical building block.

Foundational Understanding: Physicochemical Properties and Reactivity

This compound, also known as α-bromoisobutyronitrile, is a colorless to light yellow liquid.[1] Its structure, featuring a tertiary carbon atom bonded to both a bromine atom and a nitrile group, is the key to its versatile reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN | [2][3][4] |

| Molecular Weight | 148.00 g/mol | [2][3] |

| CAS Number | 41658-69-9 | [2][3] |

| Boiling Point | 140 °C | |

| Appearance | Colorless to light yellow liquid | [1] |

| Topological Polar Surface Area | 23.8 Ų | [2] |

The molecule's reactivity is dominated by two key features: the labile carbon-bromine bond and the versatile nitrile group.

-

The C-Br Bond: As a tertiary alkyl halide, the carbon-bromine bond is susceptible to cleavage. This can occur homolytically to form a stabilized tertiary radical, the basis for its function in ATRP, or heterolytically to form a tertiary carbocation, favoring Sₙ1-type reactions.[5][6][7] The steric hindrance from the two methyl groups generally disfavors the concerted Sₙ2 pathway.[5][8]

-

The Nitrile Group: The cyano group is a powerful electron-withdrawing group, which influences the reactivity of the adjacent C-Br bond. It also serves as a synthetic handle for a variety of transformations, including hydrolysis to carboxylic acids or reduction to primary amines.[5]

Established Application: The Workhorse of Atom Transfer Radical Polymerization (ATRP)

The most prominent application of this compound is as an initiator in controlled radical polymerization, particularly copper-mediated ATRP.[5] This technique allows for the synthesis of polymers with precise control over molecular weight, architecture, and low dispersity.[5][9]

Mechanism Insight: In ATRP, a transition metal complex (commonly copper(I)) reversibly cleaves the C-Br bond of the initiator.[10][11] This generates a tertiary radical that initiates polymerization by adding to a monomer. The equilibrium is carefully controlled to keep the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.[9][10] The choice of an initiator like this compound is critical, as its activation rate should ideally be comparable to or faster than the propagation rate to ensure all polymer chains grow simultaneously.[12]

Caption: Core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Frontier Research Area 1: Medicinal Chemistry and Drug Discovery

The true untapped potential of this compound lies in its use as a strategic building block in medicinal chemistry. It can introduce a gem-dimethylnitrile moiety into a molecular scaffold.

The Strategic Advantage of the gem-Dimethyl Group: The gem-dimethyl group is a "privileged" structural motif found in numerous natural products and clinically successful drugs.[13] Its incorporation can confer several benefits:

-

Metabolic Stability: The quaternary carbon atom can block sites of metabolic oxidation, increasing the half-life and bioavailability of a drug candidate.[14]

-

Conformational Restriction: It can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[14]

-

Improved Pharmacokinetics: It can enhance membrane permeability and solubility, optimizing the drug-like properties of a compound.[13][14]

Proposed Research Workflow: This workflow outlines a strategy to explore this compound for developing novel therapeutics.

Caption: Proposed workflow for drug discovery using the target compound.

Potential Targets: Research could focus on synthesizing derivatives for targets where metabolic stability is a known issue. For instance, modifying known kinase inhibitors or GPCR ligands with the gem-dimethylnitrile group could yield next-generation therapeutics with improved pharmacokinetic profiles. Studies have already shown that gem-substituted nitroso compounds with a nitrile group exhibit interesting vasodilating properties, suggesting a role as nitric oxide donors.[15]

Frontier Research Area 2: Advanced Materials and Functionalization